
3-(1-Methylpyrrolidin-2-yl)propanenitrile
Vue d'ensemble
Description
3-(1-Methylpyrrolidin-2-yl)propanenitrile, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)propanenitrile is still not fully understood. However, studies have shown that 3-(1-Methylpyrrolidin-2-yl)propanenitrile can inhibit the activity of certain enzymes that are involved in cancer cell growth. 3-(1-Methylpyrrolidin-2-yl)propanenitrile has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects
3-(1-Methylpyrrolidin-2-yl)propanenitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(1-Methylpyrrolidin-2-yl)propanenitrile can inhibit the growth of cancer cells and certain viruses. 3-(1-Methylpyrrolidin-2-yl)propanenitrile has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Methylpyrrolidin-2-yl)propanenitrile in lab experiments is its versatility. 3-(1-Methylpyrrolidin-2-yl)propanenitrile can be used as a building block for the synthesis of various compounds and as a ligand in the synthesis of metal complexes. However, one of the limitations of using 3-(1-Methylpyrrolidin-2-yl)propanenitrile is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 3-(1-Methylpyrrolidin-2-yl)propanenitrile. One direction is the development of new synthetic methods for 3-(1-Methylpyrrolidin-2-yl)propanenitrile and its derivatives. Another direction is the study of the mechanism of action of 3-(1-Methylpyrrolidin-2-yl)propanenitrile and its potential as a drug candidate. Additionally, the study of the toxicity and environmental impact of 3-(1-Methylpyrrolidin-2-yl)propanenitrile is an important area of research.
Conclusion
In conclusion, 3-(1-Methylpyrrolidin-2-yl)propanenitrile, or 3-(1-Methylpyrrolidin-2-yl)propanenitrile, is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(1-Methylpyrrolidin-2-yl)propanenitrile and its derivatives.
Applications De Recherche Scientifique
3-(1-Methylpyrrolidin-2-yl)propanenitrile has been extensively studied for its potential applications in various fields. In the field of organic chemistry, 3-(1-Methylpyrrolidin-2-yl)propanenitrile has been used as a building block for the synthesis of various compounds. 3-(1-Methylpyrrolidin-2-yl)propanenitrile has also been used as a ligand in the synthesis of metal complexes for catalytic reactions.
In the field of medicinal chemistry, 3-(1-Methylpyrrolidin-2-yl)propanenitrile has been studied for its potential as a drug candidate. 3-(1-Methylpyrrolidin-2-yl)propanenitrile has been found to have anticancer properties by inhibiting the growth of cancer cells. 3-(1-Methylpyrrolidin-2-yl)propanenitrile has also been studied for its potential as an antiviral agent.
Propriétés
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-10-7-3-5-8(10)4-2-6-9/h8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOLIPUHUVMVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536737 | |
| Record name | 3-(1-Methylpyrrolidin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91274-97-4 | |
| Record name | 3-(1-Methylpyrrolidin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






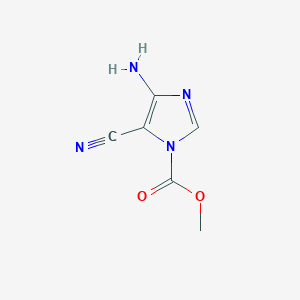
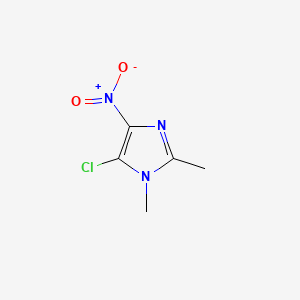
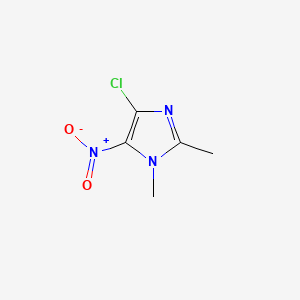
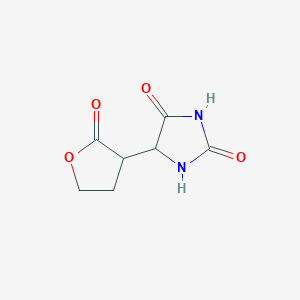

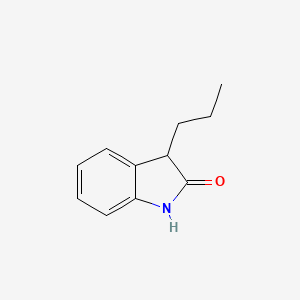


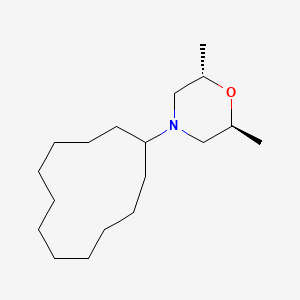

![1-Nitrobenzo[C]cinnoline](/img/structure/B3361124.png)